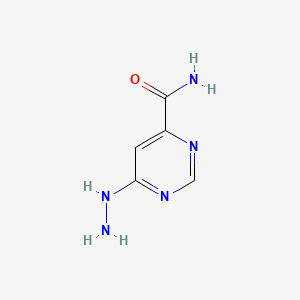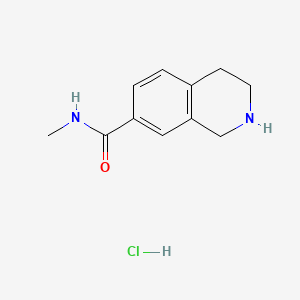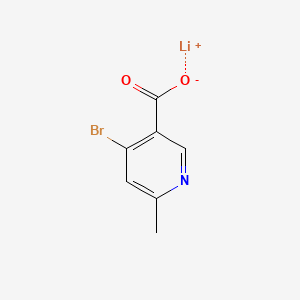
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a lithium ion, a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylate group at the 3rd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-6-methylpyridine-3-carboxylic acid.
Lithiation: The carboxylic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
化学反応の分析
Types of Reactions
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carboxylate group to form different functional groups .
科学的研究の応用
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including solid-state electrolytes for batteries.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用機序
The mechanism of action of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can influence various biochemical processes, while the pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Bromo-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the lithium ion.
Lithium 4-bromo-3-carboxylate: Similar but without the methyl group at the 6th position.
Lithium 6-methylpyridine-3-carboxylate: Similar but without the bromine atom at the 4th position.
Uniqueness
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is unique due to the combination of the lithium ion, bromine atom, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in materials science, chemistry, and biology .
特性
分子式 |
C7H5BrLiNO2 |
|---|---|
分子量 |
222.0 g/mol |
IUPAC名 |
lithium;4-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.Li/c1-4-2-6(8)5(3-9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
NURDMRZFKIBPAU-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=CC(=C(C=N1)C(=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
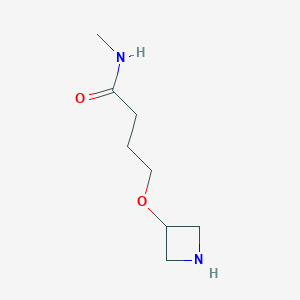
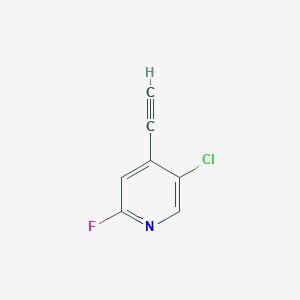
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
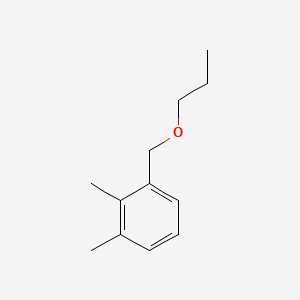


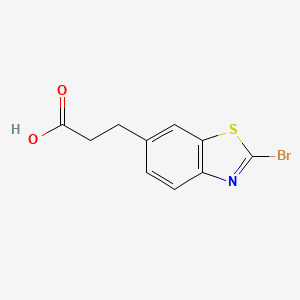
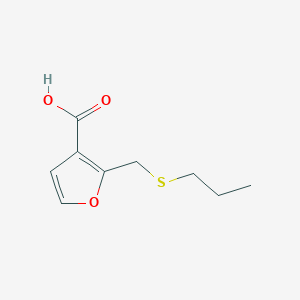
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
